3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound, with the chemical formula CHClNO, belongs to a class of heterocycles that exhibit diverse biological activities. It is primarily classified as a piperidine derivative, which is known for its role in various pharmacological contexts.
The compound has been studied for its interactions with the IKAROS Family Zinc Finger 2 (IKZF2), a transcription factor involved in immune regulation and hematopoiesis. This interaction suggests potential applications in treating disorders related to IKZF2 dysregulation .
The synthesis of 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .
The molecular structure of 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which confirm the arrangement of atoms and functional groups .
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups:
Technical details about these reactions include optimal conditions such as temperature, solvent systems, and catalysts used to facilitate these transformations .
The mechanism of action for 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride primarily involves its interaction with IKAROS Family Zinc Finger proteins. This interaction can modulate gene expression related to immune function and cellular differentiation.
The specific process includes:
3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride has several scientific uses:
The core structure of 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride features a phthalimide-like isoindolinone ring fused to a glutarimide-containing piperidine-2,6-dione moiety. This design directly mirrors the scaffold of clinically established immunomodulatory imide drugs (IMiDs) such as lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) and pomalidomide [3] [9]. Lenalidomide binds cereblon (CRBN), a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex, inducing proteasomal degradation of neo-substrates like IKZF1/3 transcription factors [7] [9]. The hydrochloride salt form of this compound enhances solubility for experimental applications while preserving the critical pharmacophore [3] [8].
Key structural modifications differentiate it from classical IMiDs: The aminomethyl group at the C5 position of the isoindolinone ring replaces lenalidomide’s amino group at C4. This positional shift optimizes linker attachment points for PROTAC construction while maintaining cereblon-binding capacity [4] [5]. Molecular modeling confirms that the piperidine-2,6-dione ring retains essential hydrogen-bonding interactions with cereblon’s tri-tryptophan pocket (Trp380, Trp386, Trp400), analogous to IMiD binding [6] [10].
Table 1: Structural Comparison with Classical IMiDs
Compound | Isoindolinone Substitution | Cereblon-Binding Pharmacophore | PROTAC Utility |
---|---|---|---|
Lenalidomide | 4-Amino | Piperidine-2,6-dione | Limited linker attachment sites |
Pomalidomide | 4-Amino | Piperidine-2,6-dione | Limited linker attachment sites |
3-(5-(Aminomethyl)... hydrochloride | 5-(Aminomethyl) | Piperidine-2,6-dione | Flexible primary amine for conjugation |
The aminomethyl (-CH₂NH₂) group at the isoindolinone C5 position serves dual roles: (1) It acts as a hydrogen bond donor/acceptor to enhance cereblon interactions, and (2) provides a chemically tractable site for linker conjugation in PROTACs [4] [8]. Unlike the amino group in lenalidomide (which primarily donates hydrogen bonds), the aminomethyl’s methylene spacer allows greater rotational freedom, optimizing orientation within cereblon’s hydrophobic subpocket [4]. This modification increases binding entropy and reduces steric strain compared to C4-substituted analogs [2] [5].
Biochemical studies demonstrate that replacing hydrogen with aminomethyl at C5 preserves nanomolar-affinity binding to cereblon (Kd ~100-300 nM), comparable to lenalidomide derivatives [8]. The protonatable amine in the hydrochloride salt form further stabilizes interactions with cereblon’s negatively charged surface residues under physiological pH [3] [4]. Crucially, this group’s primary amine functionality enables conjugation to carboxylic acid-containing linkers via amide bonds or reaction with activated carbonyls (e.g., NHS esters), facilitating PROTAC synthesis without blocking the pharmacophore [8] [10].
Table 2: Impact of Isoindolinone Substitutions on Cereblon Binding
Substituent Position | Functional Group | Relative Binding Affinity | Rationale |
---|---|---|---|
C4 (Lenalidomide) | -NH₂ | ++++ (Reference) | Optimal H-bond donation |
C5 (This compound) | -CH₂NH₂ | ++++ | Enhanced flexibility & H-bonding |
C6 | -H | ++ | Loss of key polar interactions |
The 1-oxoisoindolin-2-yl)piperidine-2,6-dione scaffold is indispensable for recruiting cereblon into functional PROTAC complexes. This bifunctional molecule positions the aminomethyl group for target protein-binding ligand attachment while the piperidine-2,6-dione moiety engages cereblon [1] [6]. Upon binding, the compound induces conformational changes in cereblon, enabling the formation of a ternary complex with a target protein (e.g., BRD4, HDAC6) [7] [10]. This complex facilitates the transfer of ubiquitin molecules from E2 enzymes to the target, marking it for proteasomal degradation [7].
The scaffold’s rigidity ensures proper spatial orientation between cereblon and the target protein. The planar isoindolinone ring stacks against hydrophobic residues in cereblon, while the piperidine-2,6-dione’s carbonyl groups coordinate with zinc ions in the E3 ligase complex, stabilizing the ubiquitination machinery [6] [10]. Patent literature underscores derivatives of this scaffold as "molecular glues" that enhance PROTAC efficacy by minimizing linker lengths without sacrificing cereblon-binding avidity [10]. Modifications to the scaffold’s stereochemistry (e.g., 3S configuration) further optimize degradation efficiency, as evidenced by proteomic studies showing enhanced neo-substrate degradation versus classical IMiDs [6] [10].
The hydrochloride salt formulation (CAS# 1158264-69-7) ensures stability during PROTAC synthesis and cellular assays. Its molecular weight (309.75 g/mol) and solubility profile (>10 mM in DMSO) make it suitable for modular conjugation to diverse target-binding ligands via polyethylene glycol (PEG) or alkyl chains [3] [8] [10]. This versatility is demonstrated in CRBN-recruiting PROTACs targeting oncology-relevant proteins, where aminomethyl-derived conjugates show superior degradation efficiency compared to non-aminomethylated analogs [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: